Sodium phenylpyruvate monohydrate
Overview
Description
Sodium phenylpyruvate monohydrate is an organic chemical synthesis intermediate . It has a molecular formula of C9H9NaO4 and a molecular weight of 204.15 g/mol . The compound is also known by other names such as Sodium 2-oxo-3-phenylpropanoate hydrate and Phenylpyruvic acid sodium salt monohydrate .
Synthesis Analysis
While specific synthesis methods for Sodium phenylpyruvate monohydrate were not found in the search results, one paper mentioned that hydantoin was synthesized from glycine and sodium cyanate, which was then condensed with benzaldehyde to give monohydrated sodium phenylpyruvate .Molecular Structure Analysis
The InChI code for Sodium phenylpyruvate monohydrate isInChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1
. The Canonical SMILES structure is C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+]
. Physical And Chemical Properties Analysis
Sodium phenylpyruvate monohydrate has a molecular weight of 204.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 204.03985305 g/mol . The topological polar surface area is 58.2 Ų . It has a heavy atom count of 14 . The compound is stable under normal conditions .Scientific Research Applications
Organic Synthesis Intermediate
Sodium phenylpyruvate monohydrate serves as an intermediate in organic chemical synthesis . Its role is pivotal in constructing complex organic molecules due to its reactive keto group, which can undergo various chemical reactions such as nucleophilic addition or condensation to form a wide array of products.
Environmental Chemistry
Lastly, research could explore the use of Sodium phenylpyruvate monohydrate in environmental chemistry, possibly in the degradation of harmful organic compounds or in the synthesis of environmentally friendly materials.
Each of these applications leverages the unique chemical structure of Sodium phenylpyruvate monohydrate, demonstrating its versatility and importance in scientific research. The compound’s solubility in water and stability under recommended storage conditions further enhance its utility in various research fields .
Safety and Hazards
Sodium phenylpyruvate monohydrate should be handled with personal protective equipment and face protection . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . Dust formation should be avoided . The compound is stable under normal conditions .
Mechanism of Action
Target of Action
Sodium phenylpyruvate monohydrate, also known as Sodium 2-oxo-3-phenylpropanoate hydrate, interacts with several targets. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . These enzymes play crucial roles in various biochemical reactions, contributing to the compound’s overall mechanism of action.
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, when Sodium phenylpyruvate monohydrate acts as a substrate for phenylpyruvate decarboxylase, it undergoes decarboxylation, a process that removes a carboxyl group and releases carbon dioxide .
Biochemical Pathways
Sodium phenylpyruvate monohydrate is involved in the synthesis of phenylalanine , an essential amino acid . Phenylalanine is a precursor for a large group of plant specialized metabolites, including the fragrant volatile benzenoid–phenylpropanoids (BPs) . The compound contributes to these pathways, affecting their downstream effects.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The action of Sodium phenylpyruvate monohydrate leads to the production of phenylalanine, which is a precursor for a large group of plant specialized metabolites . This includes the production of fragrant volatile benzenoid–phenylpropanoids (BPs), contributing to the aroma of certain plants .
Action Environment
The action, efficacy, and stability of Sodium phenylpyruvate monohydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.
properties
IUPAC Name |
sodium;2-oxo-3-phenylpropanoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phenylpyruvate monohydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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